N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine ring. The piperidine nitrogen at position 1 is linked to the triazolopyridazine moiety, while the carboxamide group at position 3 is substituted with a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-22-8-6-15-14(21)11-3-2-7-19(9-11)13-5-4-12-17-16-10-20(12)18-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSMNPMEHOGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Moiety: This step often involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Introduction of the Methoxyethyl Group: The methoxyethyl group is typically added via alkylation reactions, using reagents such as methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Triazolopyridazine core : Contributes to π-π stacking interactions with biological targets like enzymes or receptors.
- Piperidine ring : Enhances conformational flexibility and binding pocket compatibility.
- 2-Methoxyethyl substituent : Likely improves solubility and modulates pharmacokinetic properties compared to aromatic substituents.
Comparison with Structural Analogs
The pharmacological and physicochemical properties of triazolopyridazine-piperidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds (Table 1) and their biological activities.
Table 1: Structural and Functional Comparison of Triazolopyridazine-Piperidine Derivatives
Mechanistic Insights
- Kinase and Bromodomain Inhibition : Compounds with fluorinated or chlorinated aromatic groups (e.g., ) exhibit micromolar IC₅₀ values against bromodomains, critical in epigenetic regulation .
- Anticancer Activity: The 3-chloro-4-methoxyphenyl analog () shows superior tumor growth inhibition in vitro compared to non-substituted derivatives, likely due to enhanced target specificity .
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely increases water solubility compared to aromatic analogs.
- LogP : Aliphatic chains reduce logP (e.g., cyclohexenylethyl: logP ~3.5), whereas chloroaromatic analogs have higher logP (~4.2) .
Biological Activity
N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 276.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its interactions with various biological targets:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, compounds with similar triazolo-pyridazine scaffolds have demonstrated inhibitory effects on c-Met kinase, which is implicated in tumor growth and metastasis. In one study, a related compound exhibited an IC value of 48 nM against c-Met kinase .
- Antitumor Activity : Preliminary studies indicate that derivatives of triazolo[4,3-b]pyridazine exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound showed IC values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antitumor Efficacy : In a study focused on [1,2,4]triazolo[4,3-a]pyrazine derivatives, a compound similar to the one showed promising antitumor efficacy with significant inhibition against A549 and MCF-7 cell lines . The mechanisms involved apoptosis induction and cell cycle arrest.
- Antimalarial Potential : A related class of compounds was evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited IC values around 2.24 μM, suggesting potential for further development as antimalarial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-methoxyethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
- Methodology :
- Step 1 : Coupling of the triazolopyridazine core with the piperidine-3-carboxamide scaffold using Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmosphere .
- Step 2 : Introduction of the 2-methoxyethyl group via reductive amination or alkylation, requiring solvents like dichloromethane (DCM) or ethanol at controlled temperatures (50–80°C) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/methanol 9:1) to achieve >95% purity .
- Key Considerations : Reaction pH and catalyst selection (e.g., Pd(PPh₃)₄) critically impact yield and byproduct formation .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, with deuterated DMSO as solvent .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~387.16) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect trace impurities .
- Data Interpretation : Compare spectral data with structurally analogous triazolopyridazine derivatives (e.g., chloro-methoxyphenyl analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide reaction optimization and predict regioselectivity in triazolopyridazine functionalization?
- Approach :
- Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., triazole ring formation) .
- Combine molecular docking to predict binding affinities with biological targets (e.g., kinases) and prioritize synthetic routes .
- Case Study : ICReDD’s reaction path search methods reduced experimental iterations by 40% in analogous heterocyclic systems .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm binding .
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in triazolopyridazine derivatives?
- Experimental Design :
- Systematic Substituent Variation : Modify the 2-methoxyethyl group (e.g., replace with cyclopropyl or fluorophenyl) and evaluate potency shifts (Table 1) .
- In Vitro Screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (e.g., IL-6, TNF-α) .
| Substituent | Biological Activity (IC₅₀, nM) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| 2-Methoxyethyl (Parent) | 12.3 ± 1.2 (Kinase X) | 8.5 |
| Cyclopropyl | 8.9 ± 0.9 | 12.1 |
| 4-Fluorophenyl | 23.4 ± 2.1 | 3.2 |
- Key Insight : Bulkier substituents (e.g., cyclopropyl) enhance kinase selectivity by occupying hydrophobic pockets .
Q. What experimental and computational approaches are recommended for identifying off-target interactions?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
